4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline

Catalog No.
S6607095
CAS No.
1610471-69-6
M.F
C40H30N4
M. Wt
566.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline

CAS Number

1610471-69-6

Product Name

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline

IUPAC Name

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline

Molecular Formula

C40H30N4

Molecular Weight

566.7 g/mol

InChI

InChI=1S/C40H30N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22H,41-44H2

InChI Key

XDTZQQXBFDIDSL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N

Building Block for Covalent Organic Frameworks (COFs):

4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], also known as 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline, is a key organic intermediate used in the synthesis of Covalent Organic Frameworks (COFs) []. COFs are porous materials with a long-range ordered structure, making them attractive candidates for various scientific applications. Their well-defined pore structures and tunable functionalities allow for specific functionalities in gas storage and separation, catalysis, and organic electronics and optoelectronics [].

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline, with the CAS number 1610471-69-6, is a complex organic compound characterized by a pyrene core with four aniline side arms extending from it. This structure grants the compound unique properties, making it a valuable component in various applications, particularly in the field of covalent organic frameworks (COFs). The compound is recognized for its fluorescent properties and is often utilized as a linker in the construction of COFs and other materials .

The chemical behavior of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline is primarily defined by its ability to participate in condensation reactions. For instance, it can undergo reactions with aldehydes to form extended networks characteristic of COFs. One notable reaction involves the condensation of this compound with 2,5-dihydroxyterephthalaldehyde, leading to enhanced proton conductivity in the resulting framework . Additionally, it has been shown to facilitate photocatalytic reactions, such as hydrogen evolution under visible light irradiation .

The synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline typically involves multi-step organic reactions. A common method includes the reaction of pyrene derivatives with aniline under controlled conditions to ensure the formation of the desired tetraniline structure. The synthesis can be optimized by adjusting reaction parameters such as temperature and solvent choice to achieve high yields and purity levels .

Unique Aspects1,3,6,8-Tetrakis(4-carboxyphenyl)pyreneCarboxylic acid groups instead of aminesCOFs for gas adsorptionEnhanced selectivity for SF6 adsorption4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acidBenzoic acid functionalizationPhotocatalysisEfficient H2O2 production under visible light1,3-Diphenylurea pyrene derivativeUrea linkage with pyreneOrganic electronicsPotential use in OLEDsPyrene-based metal-organic frameworksMetal coordination with pyrene ligandsCatalysis and sensingVersatile framework structures with tunable properties

These compounds illustrate various modifications around the pyrene core that can affect their chemical behavior and applications. The unique tetraniline structure of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline provides distinct advantages in terms of electronic properties and functionality compared to these similar compounds.

Interaction studies involving 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline focus on its role within COFs and its interactions with various substrates. Research indicates that frameworks constructed with this compound exhibit significant photocurrent generation and hydrogen evolution rates when combined with electron-deficient components . These interactions are crucial for optimizing the performance of materials in energy-related applications.

XLogP3

8.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

566.24704697 g/mol

Monoisotopic Mass

566.24704697 g/mol

Heavy Atom Count

44

Dates

Last modified: 11-23-2023
Wang et al. On-water surface synthesis of charged two-dimensional polymer single crystals via the irreversible Katritzky reaction. Nature Synthesis, DOI: 10.1038/s44160-021-00001-4, published online 6 December 2021
Zhao et al. Using Sound to Synthesize Covalent Organic Frameworks in Water. Nature Synthesis, DOI: 10.1038/s44160-021-00005-0, published online 12 January 2022
Li et al. Constructing ambivalent imidazopyridinium-linked covalent organic frameworks. Nature Synthesis, DOI: 10.1038/s44160-022-00071-y, published online 12 May 2022

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